Basicity Comparison of Dimethylamine vs. Methylamine, Ethylamine, and Diethylamine
Dimethylamine exhibits a conjugate acid pKa of 10.73 in aqueous solution, which is higher than that of primary amines methylamine (10.62) and ethylamine (10.63), but lower than the secondary amine diethylamine (10.98) [1] [2]. This intermediate basicity places DMA in a distinct position within the amine series, directly influencing its protonation state and reactivity profile under given pH conditions.
| Evidence Dimension | Conjugate acid pKa in water |
|---|---|
| Target Compound Data | 10.73 |
| Comparator Or Baseline | Methylamine: 10.62; Ethylamine: 10.63; Diethylamine: 10.98 |
| Quantified Difference | DMA is 0.11 pKa units more basic than methylamine and 0.25 pKa units less basic than diethylamine. |
| Conditions | Aqueous solution, 25 °C [1] |
Why This Matters
Procurement decisions for pH-sensitive syntheses or formulations require precise basicity; substituting DMA with a different amine will alter the equilibrium protonation state, potentially compromising reaction kinetics or product stability.
- [1] Hall, H. K. Correlation of the Base Strengths of Amines. Journal of the American Chemical Society 1957, 79 (20), 5441-5444. View Source
- [2] Williams, A. pKa Data Compiled by R. Williams. Pennsylvania State University. View Source
